cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13570899
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO2 |
|---|---|
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-,7-;/m0./s1 |
| Standard InChI Key | VUBCCMLFYBOWSD-KQBMADMWSA-N |
| Isomeric SMILES | C[C@@]1(CCC[C@H]1C(=O)O)N.Cl |
| SMILES | CC1(CCCC1C(=O)O)N.Cl |
| Canonical SMILES | CC1(CCCC1C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride is C₇H₁₄ClNO₂, with a molar mass of 195.65 g/mol . The compound’s core structure consists of a cyclopentane ring substituted with an amino group (-NH₂) at position 2, a methyl group (-CH₃) adjacent to the amino group, and a carboxylic acid (-COOH) at position 1. The cis configuration denotes that the amino and methyl groups reside on the same side of the cyclopentane plane, a critical determinant of its stereochemical behavior .
The hydrochloride salt formation involves protonation of the amino group by hydrochloric acid, yielding improved solubility in polar solvents compared to the free base . The InChI key (InChI=1/C₇H₁₃NO₂.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H₂,1H₃,(H,9,10);1H/t5-,7-;/m1./s1) encodes this structural and stereochemical information .
Synthesis and Derivative Formation
Synthetic Pathways
While detailed synthetic protocols for cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride are proprietary, its structural analogs suggest plausible routes. For example, methyl cis-2-aminocyclopentanecarboxylate hydrochloride (CAS 119993-55-4) is synthesized via esterification of the parent carboxylic acid followed by HCl salt formation . This intermediate’s molecular formula (C₇H₁₄ClNO₂) matches the target compound, hinting at shared synthetic strategies .
Derivatives and Modifications
The hydrochloride salt serves as a precursor for derivatives like methyl esters, which are utilized in peptide synthesis. The esterification of the carboxylic acid group enhances lipid solubility, facilitating membrane permeability in drug candidates . Such modifications underscore the compound’s adaptability in medicinal chemistry.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water and polar organic solvents (e.g., methanol, ethanol), a property critical for its application in biological assays . The free base form, in contrast, is less soluble and more prone to oxidative degradation.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 195.65 g/mol | |
| Solubility | High in water, polar solvents | |
| Stereochemistry | cis configuration at C2 and C1 |
Applications in Research and Industry
Pharmaceutical Development
The compound’s amino and carboxylic acid groups enable its incorporation into peptide chains, where it introduces conformational constraints to enhance binding affinity . For instance, cyclopentane-based amino acids are explored in protease inhibitor design, leveraging their rigid structures to block enzymatic active sites .
Biochemical Studies
In enzymology, this compound serves as a substrate analog to probe the stereoselectivity of aminotransferases and decarboxylases. Its cis configuration mimics transition states in enzymatic reactions, providing mechanistic insights .
| Hazard Parameter | GHS Code/Classification | Source |
|---|---|---|
| Skin Irritation | H315 | |
| Eye Irritation | H319 | |
| Respiratory Irritation | H335 |
Recent Research Developments
Peptide Engineering
A 2024 study utilized this compound to synthesize constrained analogs of angiotensin-converting enzyme (ACE) inhibitors, demonstrating improved metabolic stability over linear peptides .
Neuropharmacology
Preliminary in vitro assays indicate that cyclopentane-based amino acids modulate glutamate receptor activity, suggesting potential applications in neurodegenerative disease therapy .
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